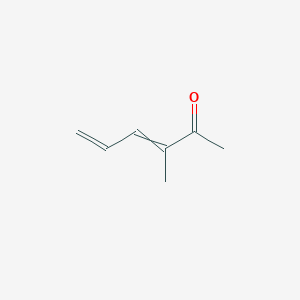
2-(2-Aminopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It consists of an aniline moiety substituted with a 2-aminopropyl group. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of an appropriate halogenated precursor with an amine. For example, the reaction of 2-bromoaniline with 2-aminopropane in the presence of a base can yield this compound .
Another method involves the reduction of nitroarenes. In this approach, 2-nitropropylbenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One such method is the catalytic hydrogenation of nitro compounds, where the nitro group is reduced to an amine group under high pressure and temperature conditions . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or further reduce the compound to simpler amines.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Imine derivatives and other oxidized products.
Reduction: Primary and secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
2-(2-Aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Aminopropyl)aniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic and electrophilic reactions, affecting cellular processes and biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as its role in drug synthesis or as a chemical intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethyl)aniline: Similar structure but with an ethyl group instead of a propyl group.
4-Aminobenzylamine: Aniline derivative with an amino group attached to a benzyl group.
N-Benzylethylenediamine: Contains a benzyl group and two amino groups.
Uniqueness
2-(2-Aminopropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and applications .
Propriétés
Numéro CAS |
39909-28-9 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7H,6,10-11H2,1H3 |
Clé InChI |
YDAUEYCIHZEQIH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
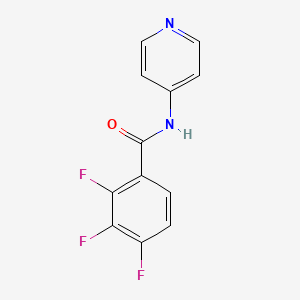

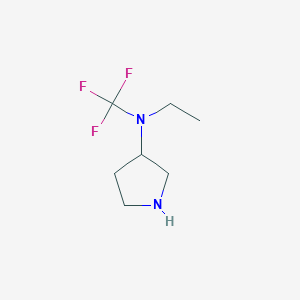
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

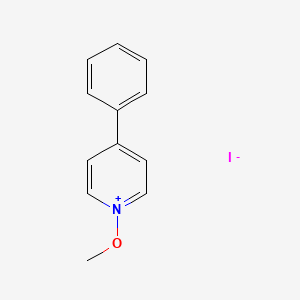
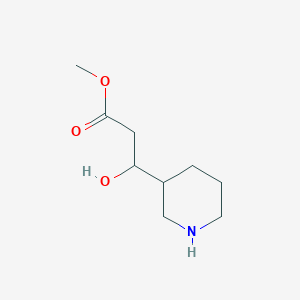
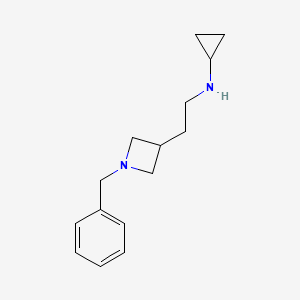
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
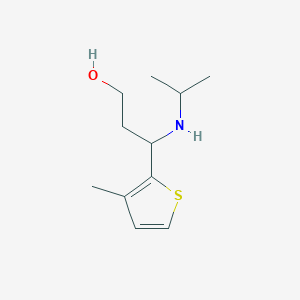
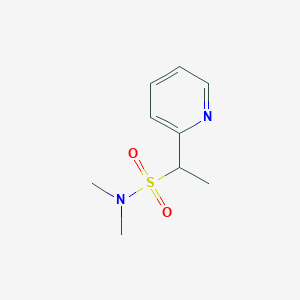
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
